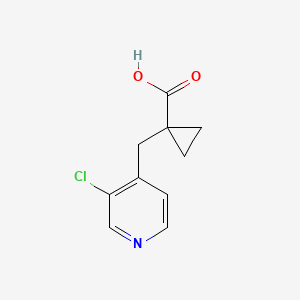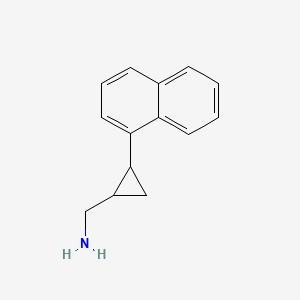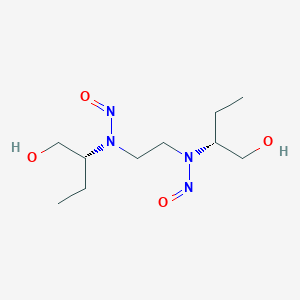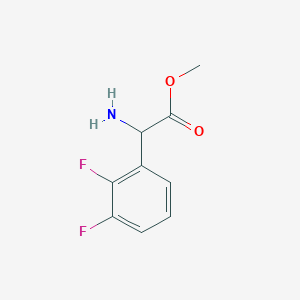
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine is a heterocyclic compound that contains both a pyrrolidine ring and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its reactivity and potential for diverse biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-bromoethylamine with thiazole-2-thiol under basic conditions to form the thiazole ring. This intermediate is then reacted with pyrrolidine in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyrrolidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
2,4-Disubstituted thiazoles: Various derivatives with different substituents on the thiazole ring.
Uniqueness
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine is unique due to the combination of the pyrrolidine and thiazole rings, which can result in distinct biological activities and chemical reactivity. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the pyrrolidine moiety, provides a versatile scaffold for the development of new bioactive compounds.
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c10-9-11-8(7-13-9)3-6-12-4-1-2-5-12/h7H,1-6H2,(H2,10,11) |
InChI Key |
ZWKBMIXNECTEIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)


![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)





